

Application Note: Scalable Synthesis of 5-oxa-2-azaspiro[3.4]octane

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Compound of Interest

Compound Name: 5-Oxa-2-aza-spiro[3.4]octane

CAS No.: 145309-24-6

Cat. No.: B1149483

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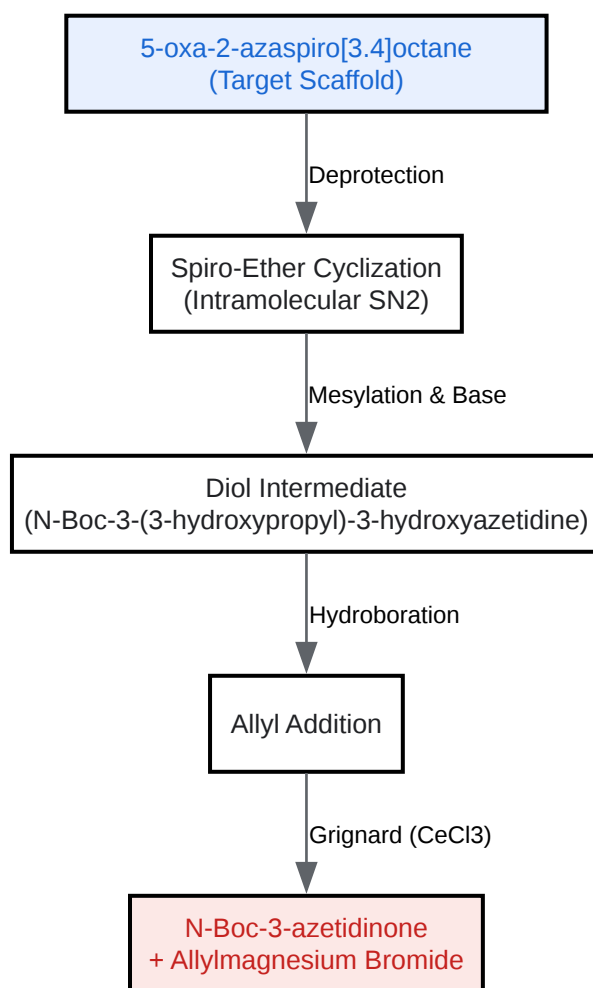
Abstract

The 5-oxa-2-azaspiro[3.4]octane scaffold is a high-value spirocyclic motif in medicinal chemistry, offering a rigid, three-dimensional alternative to morpholine or piperazine. Its unique geometry (sp

-rich) improves solubility and metabolic stability while restricting conformational freedom. This guide details a scalable, 4-step convergent synthesis starting from tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). The route features a cerium-mediated Grignard addition to suppress enolization, followed by a hydroboration-cyclization sequence optimized for multigram to kilogram production.

Retrosynthetic Analysis

The strategic disconnection relies on forming the spiro-ether linkage last, utilizing the inherent oxygen of the azetidinone precursor. This avoids the difficult construction of the strained azetidine ring at a late stage.



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Figure 1: Retrosynthetic strategy focusing on the stepwise construction of the tetrahydrofuran ring onto the pre-formed azetidine core.

Critical Process Parameters (CPPs) & Mechanistic Insights

The "Azetidinone Problem"

Challenge: *tert*-Butyl 3-oxoazetidine-1-carboxylate is prone to polymerization and enolization. Standard Grignard additions often fail due to the basicity of the reagent causing deprotonation rather than nucleophilic attack. Solution: Use anhydrous Cerium(III) Chloride (CeCl₃)

). This activates the carbonyl oxygen (increasing electrophilicity) and suppresses the basicity of the Grignard reagent, favoring 1,2-addition over enolization.

Cyclization Selectivity

Challenge: The intermediate diol contains a tertiary alcohol (at the spiro center) and a primary alcohol (at the chain end). Solution: Exploiting steric differentiation.

- **Selective Mesylation:** The primary alcohol reacts rapidly with methanesulfonyl chloride (MsCl) at 0°C, leaving the hindered tertiary alcohol untouched.
- **Intramolecular Displacement:** Treatment with a strong base (NaH or KOtBu) deprotonates the tertiary alcohol, which then attacks the primary mesylate to close the 5-membered ring.

Detailed Experimental Protocol

Step 1: Cerium-Mediated Allylation

Reaction: N-Boc-3-azetidinone + AllylMgBr

N-Boc-3-allyl-3-hydroxyazetidine

- Preparation of Anhydrous CeCl

:

- Place CeCl

·7H

O (1.5 equiv) in a flask.

- Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring. The powder should turn from white/clumpy to a fine, free-flowing solid. Crucial: Incomplete drying kills the Grignard reagent.
 - Cool to room temperature (RT) under Argon. Suspend in anhydrous THF (5 mL/g). Stir for 2 hours (or sonicate) to form a milky suspension.
- Grignard Addition:
 - Cool the CeCl

suspension to -78°C .

- Add Allylmagnesium bromide (1.0 M in EtO, 1.2 equiv) dropwise. Stir for 1 hour at -78°C to form the organocerium species.
- Add N-Boc-3-azetidinone (1.0 equiv) dissolved in THF dropwise.
- Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
- Workup:
 - Quench with saturated aqueous NH_4Cl .
 - Filter through a Celite pad to remove Cerium salts (wash with EtOAc).
 - Extract filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate.^[1]
 - Purification: Silica gel chromatography (Hexanes/EtOAc 80:20).
 - Yield Target: 75-85%.

Step 2: Hydroboration-Oxidation

Reaction: Conversion of terminal alkene to primary alcohol.

- Dissolve the Step 1 alkene (1.0 equiv) in anhydrous THF (10 mL/g). Cool to 0°C .
- Add 9-BBN (0.5 M in THF, 1.5 equiv) dropwise. Note: 9-BBN is preferred over $\text{BH}_3\cdot\text{DMS}$ for better regioselectivity and functional group tolerance.
- Warm to RT and stir for 4–16 hours (monitor by TLC for disappearance of alkene).
- Oxidative Workup:

- Cool to 0°C.
- Cautiously add 3M NaOH (3.0 equiv) followed by 30% H₂O₂ (3.0 equiv). Exothermic!
- Stir at RT for 1 hour.
- Extraction: Dilute with water, extract with EtOAc. Wash with aqueous Na₂S₂O₃ (to quench peroxides) and brine.
- Yield Target: >90% (often used directly in Step 3 without column purification).

Step 3: Cyclization (Ring Closure)

Reaction: Formation of the spiro-tetrahydrofuran ring.

- Mesylation:
 - Dissolve the crude diol (1.0 equiv) in DCM (10 mL/g). Add Et₃N (2.0 equiv).
 - Cool to 0°C. Add MsCl (1.1 equiv) dropwise.
 - Stir for 30–60 mins. Verify mono-mesylation by TLC.
 - Quench with water, extract with DCM, dry, and concentrate.
- Ring Closure:
 - Dissolve the crude mesylate in anhydrous THF (15 mL/g).
 - Cool to 0°C. Add NaH (60% dispersion, 1.5 equiv) in portions.

- Warm to RT and stir for 2–4 hours.
- Observation: Gas evolution (H₂) will occur.
- Purification:
 - Quench with sat. NH₄Cl. Extract with EtOAc.
 - Purify via column chromatography (Hexanes/EtOAc). This step removes any elimination byproducts.
 - Product: tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate.^[1]

Step 4: Deprotection & Salt Formation

Reaction: Removal of Boc group.

- Dissolve the spiro-intermediate in DCM (5 mL/g).
- Add TFA (trifluoroacetic acid) or 4M HCl in Dioxane (5-10 equiv).
- Stir at RT for 2 hours.
- Isolation:
 - Concentrate to dryness.
 - Triturate the residue with Et₂O or MTBE to precipitate the salt.
 - Filter and dry under vacuum.
 - Final Product: 5-oxa-2-azaspiro[3.4]octane hydrochloride (or trifluoroacetate).

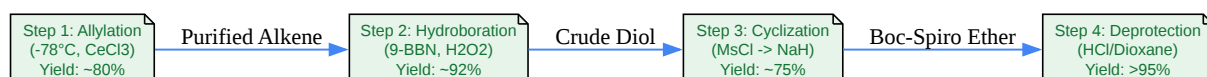
Summary of Data & Yields

Step	Transformation	Reagents	Typical Yield	Key Observation
1	Allylation	AllylMgBr, CeCl ₃ , THF	75-85%	Suppression of enolization is critical.
2	Hydroboration	9-BBN, NaOH/H ₂ O	90-95%	9-BBN gives cleaner primary alcohol than BH ₃ .
3	Cyclization	MsCl/Et ₃ N then NaH/THF	70-80%	Intramolecular etherification is rapid.
4	Deprotection	HCl/Dioxane	>95%	Product is a hygroscopic solid.

Safety & Handling

- 3-Azetidinone: Store at -20°C. Unstable at RT for prolonged periods.
- Organocerium: Highly reactive. Ensure strictly anhydrous conditions.
- Peroxides: The hydroboration workup generates peroxides. Test for peroxides before concentration.
- Sodium Hydride: Flammable solid. Use under inert atmosphere.

Workflow Diagram



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Figure 2: Sequential workflow for the synthesis of the hydrochloride salt.

References

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- Commercial Availability & CAS Data
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Sources

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